

N-Nitroso guvacoline-d4 background information

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Compound of Interest		
Compound Name:	N-Nitroso guvacoline-d4	
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An In-depth Technical Guide to N-Nitroso Guvacoline-d4

This technical guide provides a comprehensive overview of **N-Nitroso guvacoline-d4**, a deuterated analog of the areca nut-derived nitrosamine, N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, biological activities, and toxicological profile.

Chemical and Physical Properties

N-Nitroso guvacoline-d4 is the deuterated form of N-Nitrosoguvacoline, an N-nitrosamine derived from arecoline, a major alkaloid present in the areca nut.[1] The "-d4" designation indicates the presence of four deuterium atoms, which replace four hydrogen atoms in the molecule. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of N-Nitroso guvacoline.[2]

Table 1: Chemical and Physical Properties of N-Nitroso Guvacoline and its Deuterated Analog



Property	N-Nitroso Guvacoline	N-Nitroso Guvacoline-d4
IUPAC Name	methyl 1-nitroso-1,2,5,6- tetrahydropyridine-3- carboxylate[3]	methyl 1-nitroso-1,2,5,6- tetrahydropyridine-3- carboxylate-d4
Synonyms	NG, NGL, Nitrosoguvacoline[1]	Nitrosoguvacoline-d4
CAS Number	55557-02-3[3]	1330277-21-8[4]
Molecular Formula	C7H10N2O3[3]	C7H6D4N2O3
Molecular Weight	170.17 g/mol [3]	174.19 g/mol
Appearance	Yellow oil or liquid[1][5]	Not specified, likely a yellow oil/liquid
SMILES	COC(=0)C1=CCCN(C1)N=O[3]	Not available

Experimental Protocols Synthesis of N-Nitroso Guvacoline

A general method for the synthesis of N-Nitrosoguvacoline involves the nitrosation of its precursor, guvacoline (the N-demethylated derivative of arecoline).[1]

Experimental Protocol (based on Lijinsky and Taylor, 1976):[1]

- Preparation of Guvacine: Guvacine is synthesized from 3-carbethoxy-4-piperidone through hydrogenation to the corresponding piperidinol. This is followed by dehydration and deesterification using hydrogen chloride gas at 200°C.
- Esterification: The resulting guvacine is then esterified with diazomethane to yield guvacoline.
- Nitrosation: Guvacoline is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield N-Nitrosoguvacoline. The reaction is typically carried out in an aqueous solution at a controlled pH.



 Purification: The product is then extracted with an organic solvent and purified using chromatographic techniques.

Proposed Synthesis of N-Nitroso Guvacoline-d4

A specific protocol for the synthesis of **N-Nitroso guvacoline-d4** is not readily available in the public domain. However, a plausible approach would involve the synthesis of deuterated guvacoline followed by nitrosation.

Proposed Experimental Workflow:



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Caption: Proposed workflow for the synthesis of **N-Nitroso guvacoline-d4**.

Methodology:

- Synthesis of a Deuterated Precursor: A suitable precursor to guvacoline would be synthesized or obtained.
- Deuteration: The precursor would undergo a deuterium exchange reaction. This can often be achieved by heating the compound in the presence of a deuterium source like D₂O with a suitable catalyst (e.g., a palladium-based catalyst).[6]
- Conversion to Guvacoline-d4: The deuterated precursor would then be converted to guvacoline-d4 through a series of reactions analogous to the synthesis of non-deuterated guvacoline.
- Nitrosation: The final step would be the nitrosation of guvacoline-d4 to yield N-Nitroso guvacoline-d4.



Analytical Methodology: Quantification by LC-MS/MS

N-Nitroso guvacoline-d4 is primarily used as an internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using isotope dilution mass spectrometry.[2][7]

Representative LC-MS/MS Protocol:[8][9][10]

- · Sample Preparation:
 - A known amount of the sample (e.g., biological fluid, drug substance) is accurately weighed.
 - A precise volume of a standard solution of N-Nitroso guvacoline-d4 is added to the sample.
 - The sample is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - The extract is concentrated and reconstituted in the mobile phase for analysis.
- Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column (e.g., Xselect® HSS T3).[9]
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol (e.g., 2:8) with 0.1% formic acid (Mobile Phase B).[9]
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).



- MRM Transitions:
 - N-Nitroso Guvacoline: Precursor ion (m/z 171.1) to a specific product ion.
 - **N-Nitroso Guvacoline-d4**: Precursor ion (m/z 175.1) to a corresponding product ion.
- Quantification: The concentration of N-Nitroso guvacoline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolism and Pharmacokinetics

In vivo studies in rats have shown that N-Nitrosoguvacoline is metabolized to N-nitrosonipecotic acid, which is the major metabolite excreted in the urine.[1][11] When administered orally to rats, a significant portion of the N-Nitrosoguvacoline dose (66-85%) is excreted as N-nitrosonipecotic acid.[11]

While specific pharmacokinetic parameters for N-Nitroso guvacoline are not readily available, studies on other tobacco-specific nitrosamines in rats have reported biological half-lives ranging from approximately 25 minutes to over 500 minutes, indicating species- and compound-specific differences in their disposition.[12]

Toxicology and Biological Activity Carcinogenicity and Genotoxicity

The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence from animal studies.[1][3] Some studies in rats have shown a potential link to pancreatic adenomas, while others found no significant increase in tumor incidence.[1]

N-Nitrosoguvacoline has been shown to be weakly mutagenic in Salmonella typhimurium strains TA98 and TA100 in the Ames test.[13] In cultured human buccal epithelial cells, N-Nitrosoguvacoline was found to decrease cell survival and cellular thiol levels.[14][15][16] The genotoxicity of N-nitroso compounds is generally attributed to their metabolic activation to electrophilic intermediates that can form DNA adducts.[17][18]

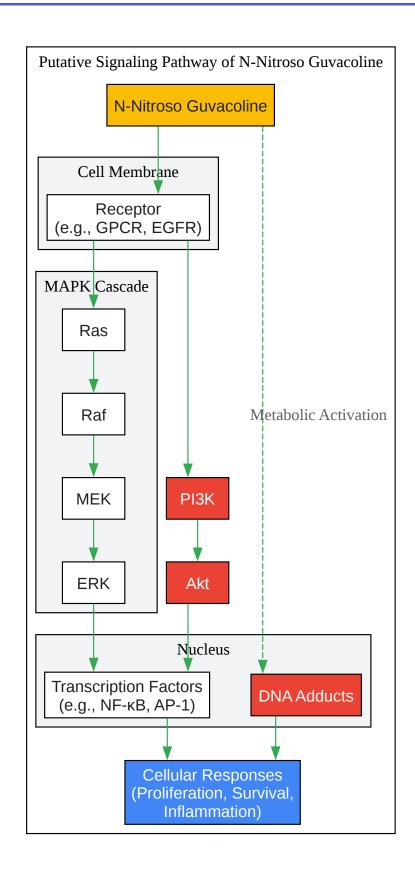


Putative Signaling Pathway Involvement

Direct evidence for the specific signaling pathways modulated by N-Nitroso guvacoline is limited. However, based on studies of its precursor, arecoline, and other structurally related nitrosamines like the tobacco-specific nitrosamine NNK, a putative mechanism of action can be proposed. Arecoline and NNK have been shown to activate pro-survival and pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways.[19][20][21][22][23]

Activation of these pathways can lead to a variety of cellular responses that contribute to carcinogenesis, such as increased cell proliferation, inhibition of apoptosis, and promotion of metastasis.





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Caption: A putative signaling pathway for N-Nitroso guvacoline.



This diagram illustrates a hypothetical model where N-Nitroso guvacoline may interact with cell surface receptors, leading to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, modulate the activity of transcription factors that regulate key cellular processes. Additionally, metabolic activation of N-Nitroso guvacoline can lead to the formation of DNA adducts, contributing to its genotoxic effects.

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